2-Carbamoyl-1-methylpyridin-1-ium chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methylpyridin-1-ium-2-carboxamide;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-6(9)7(8)10;/h2-5H,1H3,(H-,8,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNGLNDEKALAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C(=O)N.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545796 | |
| Record name | 2-Carbamoyl-1-methylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21032-31-5 | |
| Record name | Pyridinium, 2-(aminocarbonyl)-1-methyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21032-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Carbamoyl-1-methylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance Within Quaternary Pyridinium Chemistry
Quaternary pyridinium (B92312) salts are a versatile and well-known class of substances with a vast array of applications in chemistry, biochemistry, and material science. researchgate.net These compounds are synthesized by the reaction of pyridine (B92270) or its derivatives with agents like alkyl halides, leading to the formation of a quaternary nitrogen atom within the heterocyclic ring. pharmaguideline.com This structural feature makes them useful as catalysts, surfactants, germicides, and electrolytes. researchgate.netjst.go.jp The functionalization of the pyridyl ring, either on the nitrogen or on the carbon atoms, allows for the tuning of chemical and electronic properties to suit specific applications. researchgate.net
Academic Research Trajectories and Scope
Academic research involving 2-Carbamoyl-1-methylpyridin-1-ium chloride is often linked to the field of medicinal and pharmaceutical chemistry. A significant research trajectory for this compound is its role as a known impurity and degradation product of Pralidoxime Chloride (also known as 2-PAM Chloride). Pralidoxime is a crucial antidote used in the treatment of organophosphate nerve agent poisoning, and its mechanism involves the reactivation of the acetylcholinesterase enzyme. drdo.gov.in
Consequently, much of the research scope for this compound involves its synthesis, detection, and characterization as part of the quality control and stability studies of Pralidoxime. Understanding the formation and properties of such impurities is vital for ensuring the purity and efficacy of the active pharmaceutical ingredient.
Broader research on related carbamoyl (B1232498) pyridinium (B92312) compounds explores their synthesis and potential applications. For example, processes have been developed for synthesizing various carbamoyl pyridinium compounds by reacting a pyridine (B92270) derivative with a carbamoyl halide. epo.org Furthermore, research into compounds like 3-carbamoyl-1-(pyridin-2-ylmethyl)pyridinium highlights their use as ligands in the synthesis of coordination compounds and for their potential pharmacological properties. lookchem.com
Structural Context Within N Substituted Pyridinium Salts
Quaternization Strategies for Pyridine (B92270) Derivatives
Quaternization of the nitrogen atom in the pyridine ring is a fundamental transformation in the synthesis of pyridinium salts. This process involves the formation of a new carbon-nitrogen bond, resulting in a positively charged pyridinium cation.
Direct N-Methylation Approaches
A direct and common method for the synthesis of N-methylpyridinium salts is the N-alkylation of the corresponding pyridine derivative with a methylating agent. In the case of this compound, this involves the direct methylation of 2-carbamoylpyridine (also known as picolinamide).
A relevant example for a similar structure, 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide, involves the reaction of N-benzyl-4-pyridinecarboxamide with methyl iodide. nih.gov In this procedure, the pyridine derivative is dissolved in a suitable solvent, such as acetone (B3395972), and treated with methyl iodide. The reaction mixture is then heated to facilitate the quaternization process. nih.gov The resulting N-methylpyridinium salt typically precipitates from the solution upon cooling and can be isolated by filtration. nih.gov
Table 1: Representative Conditions for Direct N-Methylation of a Pyridinecarboxamide Analog
| Starting Material | Methylating Agent | Solvent | Reaction Conditions | Product |
| N-benzyl-4-pyridinecarboxamide | Methyl iodide | Acetone | Stirring at 323 K for 5 hours | 4-Benzylcarbamoyl-1-methylpyridin-1-ium iodide |
This table is based on the synthesis of a closely related analog and illustrates a potential pathway for the synthesis of this compound. nih.gov
The choice of methylating agent can vary, with methyl iodide and dimethyl sulfate (B86663) being common options. The reaction conditions, such as temperature and reaction time, are crucial for achieving high yields and purity.
Approaches Involving Carbamoyl Halides
An alternative strategy for the synthesis of carbamoylpyridinium compounds involves the use of carbamoyl halides. A patented process describes the synthesis of sulfoalkyl-substituted carbamoyl pyridinium compounds by reacting a pyridine sulfonic acid with a carbamoyl chloride in the presence of a tertiary amine and a ketone solvent. epo.org
In this method, the pyridine derivative, a tertiary amine (such as triethylamine), and the carbamoyl chloride (e.g., N,N-dimethylcarbamoyl chloride) are heated in a solvent like acetone. epo.org The desired carbamoyl pyridinium compound, along with a tertiary ammonium (B1175870) halide byproduct, precipitates from the reaction mixture and can be recovered. epo.org
Table 2: General Conditions for the Synthesis of Carbamoyl Pyridinium Compounds Using Carbamoyl Halides
| Pyridine Derivative | Carbamoyl Halide | Base | Solvent | Reaction Conditions |
| Pyridine-4-ethanesulfonic acid | N,N-Dimethylcarbamoyl chloride | Triethylamine | Acetone | Reflux for 1 hour |
| Pyridine-4-ethanesulfonic acid | N,N-Diethylcarbamoyl chloride | Triethylamine | Acetone | Reflux for 1 hour |
This table is based on a patented process for sulfo-substituted carbamoyl pyridinium compounds and demonstrates the general applicability of carbamoyl halides in their synthesis. epo.org
While this method has been described for pyridine sulfonic acids, the principle could potentially be adapted for the synthesis of other carbamoylpyridinium derivatives.
Synthesis of N-Carbamoyl Pyridinium Salts via Pyridinium Ylide Alkylation Strategies
A more recent and versatile approach for the synthesis of N-carbamoyl pyridinium salts involves the alkylation of pyridinium ylides. researchgate.netresearchgate.netchemrxiv.orgnih.gov This strategy allows for the structural diversification of N-carbamoyl pyridinium salts. researchgate.netresearchgate.netchemrxiv.orgnih.gov
The general method involves the generation of a pyridinium ylide from a suitable N-aminopyridinium salt precursor. This ylide, being a potent nucleophile, can then be reacted with an alkylating agent to introduce the desired substituent on the exocyclic nitrogen atom. This method has been shown to be tolerant of a wide array of pyridinium scaffolds and electrophiles, enabling the synthesis of structurally diverse and complex pyridinium salts. researchgate.netresearchgate.netchemrxiv.orgnih.gov
Preparation of Related Carbamoylpyridinium Derivatives and Analogues
The synthesis of the broader class of carbamoylpyridinium derivatives and their analogs can be accomplished through condensation reactions and multi-component strategies, which offer pathways to construct the pyridinium ring system with the desired functionalities.
Condensation Reactions with Pyridinium Salts
The condensation of pyrylium (B1242799) salts with primary amines or hydrazides is a well-established method for the synthesis of pyridinium salts. nih.govnih.gov This approach is particularly useful for preparing N-substituted pyridinium salts, including those with carbamoyl functionalities.
The reaction involves the nucleophilic attack of the amine or hydrazide on the pyrylium ring, leading to a ring-opening and subsequent ring-closing cascade to form the corresponding pyridinium salt. The substitution pattern of the resulting pyridinium salt is determined by the substituents on the starting pyrylium salt. This method has been successfully employed for the synthesis of a series of N-carbamoyl pyridinium salts through the condensation of pyrylium salts with hydrazine (B178648) carboxylates. nih.gov
Multi-component Reactions for Pyridinium-Containing Structures
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including pyridinium-containing structures. nih.gov MCRs involve the one-pot reaction of three or more starting materials to form a product that incorporates substantial portions of all the reactants.
While specific MCRs for the direct synthesis of this compound are not extensively documented, various MCRs for the synthesis of substituted pyridines are known. These reactions often involve the condensation of aldehydes, ketones, and ammonia (B1221849) or its derivatives. nih.gov By carefully selecting the starting materials, it is conceivable that MCRs could be designed to afford carbamoyl-substituted pyridinium scaffolds, which could then be N-methylated in a subsequent step.
Stereoselective Synthesis of Pyridinium-Containing Compounds
The asymmetric synthesis of chiral pyridinium compounds and their derivatives is a significant area of research, primarily focusing on the creation of catalysts for enantioselective transformations or the synthesis of complex chiral molecules like piperidines.
One notable strategy involves the use of chiral catalysts to introduce stereocenters during the functionalization of the pyridine ring. For instance, the catalytic asymmetric C4-selective dearomative C-C bond formation of pyridinium salts has been achieved using a synergistic combination of a chiral copper catalyst and Grignard reagents. acs.org This method provides regio- and enantioselective access to chiral 1,4-dihydropyridine (B1200194) derivatives. acs.org While this demonstrates a transformation of a pyridinium salt, the principles of using chiral metal catalysts are foundational to stereoselective synthesis in this chemical space.
Another approach is the development of chiral nucleophilic pyridine catalysts, such as derivatives of 4-(dimethylamino)pyridine (DMAP). acs.org These catalysts are designed with a chiral environment, for example, by placing a C(3)-benzylic trityl group over one face of the pyridine ring and a C(3)-benzylic acetoxy group on the other. acs.org Such catalysts have proven effective in promoting reactions like the enantioselective Steglich rearrangement of enol carbonates to form azlactones with an asymmetric quaternary carbon. acs.org The synthesis of these chiral pyridinium-based catalysts themselves involves multi-step sequences starting from chiral precursors. acs.org
Furthermore, enantiomerically pure C2-symmetric bis-pyridinium salts have been synthesized and employed as organocatalysts in metal-free Diels-Alder reactions. thieme-connect.com These catalysts are typically prepared through the condensation of 2-pyridyl-carboxyaldehydes with a chiral diamine, such as 1,1'-binaphthyl-2,2'-diamine. thieme-connect.com The resulting chiral bis-imines, when protonated to form the pyridinium salts, can catalyze cycloaddition reactions with modest to good enantioselectivity. thieme-connect.com
The synthesis of chiral piperidines from pyridinium salt precursors also highlights stereoselective methodologies. A rhodium-catalyzed asymmetric reductive transamination has been developed for the preparation of a variety of chiral piperidines from simple pyridinium salts with excellent diastereo- and enantio-selectivities. dicp.ac.cn This method introduces a chiral primary amine under reducing conditions, which induces chirality on the resulting piperidine (B6355638) ring. dicp.ac.cn
The table below summarizes key findings in the stereoselective synthesis of pyridinium-containing compounds, which are analogous in approach to what could be applied for chiral derivatives of this compound.
| Methodology | Catalyst/Reagent | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| Asymmetric Dearomatization | Chiral Copper Catalyst / Grignard Reagents | Chiral 1,4-Dihydropyridines | Achieves high regio- and enantioselectivity in the C4-functionalization of pyridinium salts. | acs.org |
| Chiral Nucleophilic Catalysis | Chiral DMAP Analogues (e.g., TADMAP) | Asymmetric Quaternary Carbons (via Steglich Rearrangement) | Catalyst design creates a specific chirotopic environment around the pyridine nitrogen. | acs.org |
| Organocatalytic Diels-Alder | C2-Symmetric Bis-pyridinium Salts | Chiral Cycloadducts | Metal-free catalysis with enantioselectivity up to 55% for the exo isomer. | thieme-connect.com |
| Asymmetric Reductive Transamination | Rhodium Catalyst / Chiral Primary Amine | Chiral Piperidines | Excellent diastereo- and enantio-selectivities without the need for a chiral catalyst ligand. | dicp.ac.cn |
Green Chemistry Approaches in Carbamoyl Pyridinium Synthesis
Green chemistry principles are increasingly being applied to the synthesis of pyridinium salts to reduce environmental impact, improve safety, and enhance efficiency. These approaches focus on alternative energy sources, environmentally benign solvents, and improved reaction conditions.
Ultrasound irradiation has emerged as a key technology in the eco-friendly synthesis of pyridinium-based ionic liquids. nih.govresearchgate.net The N-alkylation of pyridine derivatives, such as 4-dimethylaminopyridine, can be effectively carried out under ultrasonic conditions, often leading to reduced reaction times and high yields. nih.govresearchgate.net For example, the synthesis of various functionalized 4-dimethylaminopyridinium ILs was achieved in 79-85% yield. researchgate.net This method avoids the prolonged heating often required in conventional methods. proquest.com
Microwave-assisted synthesis is another energy-efficient method that has been successfully applied to the quaternization of pyridine derivatives. proquest.com When compared to conventional heating, microwave synthesis in acetone as a solvent has been shown to be significantly faster and provide higher yields of quaternary pyridinium salts. proquest.com
The replacement of volatile and often harmful organic solvents is a central goal of green chemistry. In this context, deep eutectic solvents (DESs) have been explored as environmentally friendly alternatives for the synthesis of pyridinium salts. proquest.com While syntheses in DESs like choline (B1196258) chloride:urea have been successful, the yields have been reported to be lower than those obtained with microwave-assisted methods in traditional organic solvents. proquest.com Nevertheless, the use of DESs represents a promising avenue for greener synthesis protocols. proquest.com
The choice of solvent plays a critical role in the sustainability of a synthetic process. researchgate.net Studies on the synthesis of pyridinium-based ionic liquids have shown that solvents like ethanol (B145695) can be effective, offering a more environmentally friendly option compared to traditional solvents like acetonitrile (B52724) or dimethylformamide. proquest.comresearchgate.net
The table below presents a summary of green chemistry approaches relevant to the synthesis of carbamoyl pyridinium compounds.
| Green Approach | Methodology | Solvent/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Alternative Energy Source | Ultrasound Irradiation | Toluene or Dichloromethane | Reduced reaction times and high yields in N-alkylation and anion metathesis reactions. | nih.govresearchgate.net |
| Alternative Energy Source | Microwave Synthesis | Acetone | Significantly faster reactions and higher yields compared to conventional heating. | proquest.com |
| Alternative Solvents | Deep Eutectic Solvents (DESs) | Choline chloride:urea | Environmentally friendly alternative to conventional organic solvents, although yields may be lower. | proquest.com |
| Sustainable Solvents | Use of Ethanol | Ethanol | Ethanol has been found to be a productively good solvent for the synthesis of certain pyridinium salts. | researchgate.net |
Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Carbamoyl-1-methylpyridin-1-ium chloride in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for unequivocal structural assignment. nih.gov
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For the 2-Carbamoyl-1-methylpyridin-1-ium cation, distinct signals are expected for the methyl protons, the protons of the pyridinium (B92312) ring, and the amide protons. The chemical shifts are influenced by the positive charge on the nitrogen atom, which deshields adjacent protons, causing them to resonate at a higher frequency (downfield).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. Key signals include the carbon of the methyl group, the carbons of the pyridinium ring, and the carbonyl carbon of the amide group. chemicalbook.com Similar to ¹H NMR, the carbons in the pyridinium ring are deshielded due to the quaternized nitrogen.
| Nucleus | Typical Chemical Shift Range (ppm) | Expected Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~4.4 | Singlet (s) | N-CH₃ (Methyl protons) |
| ¹H | ~7.5-9.5 | Doublet (d), Triplet (t) | Pyridinium ring protons |
| ¹H | ~7.0-8.5 | Broad Singlet (br s) | -CONH₂ (Amide protons) |
| ¹³C | ~48 | - | N-CH₃ (Methyl carbon) |
| ¹³C | ~125-150 | - | Pyridinium ring carbons |
| ¹³C | ~165 | - | C=O (Carbonyl carbon) |
Note: The exact chemical shifts can vary depending on the solvent and concentration used for the analysis.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. chemicalbook.com The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key vibrational modes include the N-H stretching of the primary amide, the C=O stretching of the carbonyl group, C-N stretching, and vibrations associated with the aromatic pyridinium ring. The presence and position of these bands provide confirmatory evidence for the compound's structure.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3400 - 3100 | N-H Stretch | Amide (-CONH₂) |
| ~1680 | C=O Stretch (Amide I band) | Carbonyl (-C=O) |
| ~1600 | N-H Bend (Amide II band) | Amide (-CONH₂) |
| 1600 - 1450 | C=C and C=N Ring Stretch | Pyridinium Ring |
| ~1420 | C-N Stretch | Amide (-C-N) |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to determine the mass of the intact cation and to study its fragmentation patterns. The molecular formula of the cation is C₇H₉N₂O⁺, with a monoisotopic mass of approximately 137.06 Da. chemspider.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the ion. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, thus providing a high degree of confidence in the compound's identity.
| Technique | Information Obtained | Expected Value for C₇H₉N₂O⁺ |
|---|---|---|
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) of the cation | ~137.1 |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass and elemental composition | 137.0604 |
X-ray Crystallography for Solid-State Structure Determination
| Crystallographic Parameter | Description |
|---|---|
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles defining the repeating unit of the crystal. |
| Bond Lengths and Angles | Precise measurements of the distances and angles between atoms. |
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are essential for separating the compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. Given its polar and ionic nature, reversed-phase HPLC is a common approach.
A typical HPLC method would involve a C18 stationary phase column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. A UV detector is typically used for detection, as the pyridinium ring is chromophoric.
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 or C8 |
| Mobile Phase | A mixture of aqueous buffer (e.g., phosphate (B84403) or acetate) and organic solvent (e.g., acetonitrile or methanol) |
| Detection | UV spectrophotometry (e.g., at 260 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
Due to its ionic nature, separating this compound on a standard reversed-phase column can be challenging due to poor retention. Ion-pair chromatography is a variation of reversed-phase HPLC that is particularly well-suited for ionic compounds. chromatographyonline.comtechnologynetworks.com
In this technique, an ion-pairing reagent (e.g., an alkyl sulfonate like heptanesulfonate) is added to the mobile phase. chromatographyonline.com This reagent has an opposite charge to the analyte and a hydrophobic tail. It forms a neutral ion pair with the cationic analyte, increasing its hydrophobicity and promoting its retention on the nonpolar stationary phase. thermofisher.com This allows for better separation and peak shape.
Capillary Electrophoresis for Pyridinium Cation Analysis
Capillary Electrophoresis (CE) stands as a powerful and highly efficient analytical technique for the separation and analysis of ionic species, making it particularly suitable for the positively charged 2-Carbamoyl-1-methylpyridin-1-ium cation. The primary advantages of CE include its high separation efficiency, rapid analysis times, minimal sample and reagent consumption, and straightforward instrumentation. oup.comresearchgate.net The separation principle in CE is based on the differential migration of analytes within a narrow-bore, fused-silica capillary filled with a background electrolyte (BGE) under the influence of a high-voltage electric field. The migration velocity of an ion is determined by its electrophoretic mobility and the electroosmotic flow (EOF) of the bulk solution, allowing for effective separation based on the charge-to-size ratio of the analytes.
For the analysis of the 2-Carbamoyl-1-methylpyridin-1-ium cation, two primary modes of capillary electrophoresis are particularly relevant: Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC).
Capillary Zone Electrophoresis (CZE)
CZE is the most fundamental and widely utilized mode of CE for separating charged molecules. nih.gov In this technique, the capillary is filled with a simple buffer solution, and the separation is governed by the differences in the electrophoretic mobilities of the analytes. As a cationic species, 2-Carbamoyl-1-methylpyridin-1-ium would migrate toward the cathode (negative electrode). The separation from other components in a sample matrix is achieved based on its unique charge and hydrodynamic size.
The development of a robust CZE method requires the optimization of several key parameters. The composition and pH of the background electrolyte are critical. For cationic pyridines, acidic buffers, such as sodium dihydrogen phosphate at a pH of around 2.1, are often employed to ensure the analytes remain fully protonated and to control the electroosmotic flow. oup.com Other parameters, including applied voltage, capillary dimensions, temperature, and injection volume, must also be carefully controlled to achieve reproducible and high-resolution separations. mdpi.com
Table 1: Typical CZE Parameters for Analysis of Pyridine-Related Compounds This table presents typical starting conditions for the analysis of pyridinium cations based on established methods for similar compounds. oup.commdpi.com
| Parameter | Typical Value/Condition | Purpose |
| Background Electrolyte (BGE) | 25-50 mM Sodium Phosphate or Borate Buffer | Provides conductivity and maintains a stable pH. |
| pH | 2.0 - 4.0 | Ensures the cation remains fully protonated and optimizes EOF. |
| Applied Voltage | +25 to +30 kV | Drives the separation; higher voltage reduces analysis time. |
| Capillary Type | Fused-Silica (uncoated) | Standard capillary material providing a negatively charged surface. |
| Capillary Dimensions | 50-75 µm internal diameter, 50-60 cm total length | Balances sample capacity, efficiency, and heat dissipation. |
| Temperature | 25 °C | Maintained constant to ensure reproducible migration times. |
| Injection Mode | Hydrodynamic (e.g., 50 mbar for 5-10 s) | Introduces a precise volume of sample into the capillary. |
| Detection | UV Absorbance (e.g., 250-260 nm) | Monitors the analyte as it passes the detector window. |
Micellar Electrokinetic Chromatography (MEKC)
MEKC is a hybrid of electrophoresis and chromatography that extends the utility of CE to the simultaneous analysis of both ionic and neutral compounds. nih.gov This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the background electrolyte at a concentration above its critical micelle concentration (CMC). wikipedia.org These surfactants form micelles, which act as a pseudo-stationary phase.
The separation mechanism in MEKC is based on the differential partitioning of analytes between the aqueous mobile phase and the hydrophobic interior of the micelles. nih.govwikipedia.org While the 2-Carbamoyl-1-methylpyridin-1-ium cation is hydrophilic and would primarily reside in the aqueous phase, MEKC is invaluable for impurity profiling where it might need to be separated from potential neutral starting materials, reagents, or degradation products. Analytes that are more hydrophobic will interact more strongly with the micelles and migrate more slowly, allowing for their separation from the main cationic species. wikipedia.org This capability makes MEKC a versatile tool for comprehensive purity assessments.
Table 2: Comparison of CE Modes for 2-Carbamoyl-1-methylpyridin-1-ium Analysis This interactive table compares the principles and applications of CZE and MEKC for the analysis of the target pyridinium cation.
| Feature | Capillary Zone Electrophoresis (CZE) | Micellar Electrokinetic Chromatography (MEKC) |
| Separation Principle | Differential migration based on charge-to-size ratio in a buffer. | Differential partitioning between an aqueous phase and a micellar pseudo-stationary phase. nih.gov |
| Primary Analytes | Charged species (ions). | Charged and neutral species. wikipedia.org |
| Application for Target Cation | Direct quantification and separation from other ionic impurities. | Purity analysis; simultaneous separation from neutral and ionic impurities. |
| BGE Composition | Simple buffer (e.g., phosphate, borate). oup.com | Buffer containing a surfactant (e.g., SDS) above its CMC. wikipedia.org |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Computations for Reaction Pathways
Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic structure of molecules, making it highly suitable for exploring reaction mechanisms. For pyridinium (B92312) cations, DFT calculations can elucidate the thermodynamics and kinetics of various transformations, such as nucleophilic additions or redox reactions.
DFT calculations can be employed to determine key thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions involving 2-Carbamoyl-1-methylpyridin-1-ium chloride. These parameters indicate the spontaneity and energy changes associated with a chemical process. Furthermore, DFT is instrumental in locating transition state (TS) structures and calculating the associated activation energy (Ea) or activation free energy (ΔG‡), which are crucial for understanding reaction rates. mdpi.comnih.govnih.gov
For a hypothetical reaction, such as the nucleophilic addition of a hydroxide (B78521) ion to the pyridinium ring, DFT could be used to model the energy profile. This would involve optimizing the geometries of the reactants, the transition state, and the product, followed by frequency calculations to confirm their nature (as minima or saddle points on the potential energy surface) and to obtain thermodynamic corrections.
While specific values for this compound are not present in the available literature, a general representation of such calculated parameters is provided in the table below, based on typical DFT studies of organic reactions. nih.gov
| Parameter | Description | Hypothetical Calculated Value (kcal/mol) |
| ΔH (Enthalpy of Reaction) | The heat absorbed or released during a reaction at constant pressure. | -15.0 |
| ΔS (Entropy of Reaction) | The change in the degree of disorder of the system during a reaction. | -0.02 |
| ΔG (Gibbs Free Energy) | The maximum reversible work that may be performed by a thermodynamic system at constant temperature and pressure. | -10.0 |
| Ea (Activation Energy) | The minimum amount of energy that must be provided for a reaction to occur. | +20.0 |
| ΔG‡ (Activation Free Energy) | The free energy difference between the transition state and the reactants. | +22.0 |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT data for this compound were not found in the searched literature.
The conformational flexibility of the carbamoyl (B1232498) group relative to the pyridinium ring is a key aspect of the structure of this compound. DFT calculations can be used to perform a systematic conformational analysis to identify stable conformers and the energy barriers for their interconversion. nih.gov By rotating the dihedral angle between the pyridinium ring and the carbamoyl group and calculating the energy at each step, a potential energy surface, or energy landscape, can be generated. This landscape reveals the most stable (lowest energy) conformations and the transition states connecting them. researchgate.net
For this compound, one would expect to find energy minima corresponding to planar or near-planar arrangements of the carbamoyl group with respect to the ring, stabilized by resonance, and higher energy conformations where the group is twisted. The energy barriers between these conformers would provide insight into the molecule's dynamic behavior in solution.
Reactions involving charged species like this compound are significantly influenced by the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to account for these solvent effects. wikipedia.orgresearchgate.net In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum. wikipedia.orgnih.govyoutube.com This approach allows for the calculation of solvation energies and the effect of the solvent on the energies of reactants, transition states, and products. nih.gov
For reactions of this compound, PCM calculations would be essential for obtaining realistic energetic data. The stabilization of the positive charge on the pyridinium ring by a polar solvent would significantly impact both the thermodynamics and kinetics of its reactions. For instance, a polar solvent would likely stabilize the charged reactant more than a less polar transition state, potentially increasing the activation barrier compared to the gas phase. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov An MD simulation for this compound in a solvent, such as water, would involve placing the ion and a large number of solvent molecules in a simulation box and calculating their trajectories based on a force field that describes the interatomic interactions. mdpi.com
Such simulations can provide detailed insights into:
Solvation Structure: The arrangement of solvent molecules around the cation, including the formation of hydrogen bonds between water and the carbamoyl group.
Conformational Dynamics: The time-dependent changes in the conformation of the molecule, including the rotation of the carbamoyl group.
Transport Properties: The diffusion of the ion within the solvent.
While specific MD simulation studies on this compound were not identified, this technique is a powerful tool for understanding its behavior in a condensed phase.
Mechanistic Insights from Computational Modeling
Computational modeling, particularly with DFT, can provide profound insights into the mechanisms of reactions involving this compound. By mapping out the potential energy surfaces for different possible reaction pathways, the most favorable mechanism can be identified. researchgate.net
The pyridinium ring in this compound has multiple electrophilic sites, primarily the C2, C4, and C6 positions. Nucleophilic attack can potentially occur at these positions. DFT calculations can be used to predict the regioselectivity of such reactions. rsc.org
The regioselectivity can be rationalized by analyzing the electronic structure of the cation. Methods to predict the most likely site of attack include:
Analysis of Frontier Molecular Orbitals (FMOs): The site with the largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) is often the most susceptible to nucleophilic attack.
Calculation of Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule, with the most positive regions indicating electrophilic centers.
Comparison of Transition State Energies: The most direct method is to calculate the activation energies for nucleophilic attack at each possible position (C2, C4, and C6). The pathway with the lowest activation barrier will be the kinetically favored one. researchgate.net
For this compound, the presence of the carbamoyl group at the C2 position would sterically hinder attack at this site. Therefore, nucleophilic attack might be favored at the C4 or C6 positions. Computational studies would be invaluable in quantifying these effects and making a definitive prediction.
Advanced Synthetic Applications of 2 Carbamoyl 1 Methylpyridin 1 Ium Chloride and Pyridinium Salts
Pyridinium (B92312) Salts as Reagents in Organic Synthesis
Pyridinium salts, including 2-Carbamoyl-1-methylpyridin-1-ium chloride, are recognized for their utility as stable, easy-to-handle precursors for a variety of reactive intermediates. Their inherent positive charge and the nature of the substituents on the pyridine (B92270) ring dictate their reactivity and synthetic applications.
Precursors for Complex Molecular Architectures
The transformation of pyridinium salts into more complex structures is a cornerstone of their application in organic synthesis. While specific examples detailing the use of this compound as a direct precursor for elaborate molecular frameworks are not extensively documented in publicly available literature, the broader class of N-alkyl pyridinium salts serves as a valuable proxy for understanding its potential. For instance, the Zincke reaction, which involves the ring-opening of pyridinium salts with amines, provides a classic method for generating dienals, which are versatile intermediates for subsequent cycloaddition reactions and the synthesis of complex natural products.
The general reactivity of pyridinium salts allows them to be precursors to a variety of functional groups and heterocyclic systems. The carbamoyl (B1232498) group at the 2-position of this compound, being an amide, could potentially participate in intramolecular reactions or be transformed into other functional groups, thereby expanding its utility in building complex molecules.
C-N Bond Forming Reactions
The construction of carbon-nitrogen bonds is a fundamental process in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Pyridinium salts can be instrumental in these transformations. While direct applications of this compound in C-N bond formation are not widely reported, related pyridinium systems offer insight into potential reaction pathways. For example, pyridinium salts can act as leaving groups in nucleophilic substitution reactions, enabling the introduction of nitrogen-containing nucleophiles.
Furthermore, modern cross-coupling methodologies have expanded the toolkit for C-N bond formation. Although not specifically demonstrated for this compound, the development of transition-metal-catalyzed cross-coupling reactions involving pyridinium salt derivatives suggests a potential avenue for its application in constructing C-N bonds under mild and selective conditions.
Functionalization of Bioactive Molecules
The late-stage functionalization of bioactive molecules is a critical strategy in drug discovery for generating analogues with improved properties. The pyridine moiety is a common scaffold in pharmaceuticals, and its modification is of significant interest. Pyridinium salts can be employed to introduce specific functionalities onto complex, biologically active compounds. The reactivity of the pyridinium ring towards nucleophiles allows for the attachment of various substituents. The specific functionalization of bioactive molecules using this compound is an area that warrants further investigation, but the principles derived from other pyridinium salts suggest its potential in this domain.
Strategies for Site-Selective Pyridine C-H Functionalization
Direct C-H functionalization of pyridines is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. Achieving site-selectivity, however, remains a significant challenge due to the multiple C-H bonds present in the pyridine ring. Research in this area has led to the development of various strategies, including the use of directing groups and the manipulation of electronic properties.
For this compound, the presence of the carbamoyl group at the C2 position and the positive charge on the nitrogen atom significantly influences the electronic distribution within the ring, making the C4 and C6 positions more susceptible to nucleophilic attack. This intrinsic reactivity can be exploited for site-selective functionalization. While specific studies on the C-H functionalization of this compound are limited, the general principles of pyridine chemistry suggest that this compound could be a valuable substrate for developing new site-selective methodologies.
Development of Novel Aminating Reagents
The development of new reagents for the introduction of amino groups is a continuous effort in organic synthesis. Pyridinium salts have been investigated as precursors for aminating agents. For instance, N-aminopyridinium salts can serve as sources of the "NH2" group in various transformations. Although this compound is not an N-aminopyridinium salt, its structure could potentially be modified to generate novel aminating reagents. The carbamoyl group could be derivatized or the pyridinium ring could be functionalized to create a precursor that, upon activation, releases an aminating species. This remains a speculative but intriguing area for future research.
Catalysis and Photoredox Chemistry Involving Pyridinium Salts
In recent years, pyridinium salts have gained significant attention for their role in catalysis, particularly in the realm of photoredox chemistry. The electron-accepting nature of the pyridinium ring makes these compounds excellent candidates for single-electron transfer processes.
Derivatives and Analogues of 2 Carbamoyl 1 Methylpyridin 1 Ium Chloride: Synthesis and Reactivity
Structure-Reactivity Relationships in Carbamoylpyridinium Systems
The reactivity of carbamoylpyridinium systems is intricately linked to the electronic and steric interplay between the carbamoyl (B1232498) group, the pyridinium (B92312) ring, and any additional substituents. The positively charged pyridinium ring is a strong electron-withdrawing group, which significantly influences the electron density of the entire molecule. This inherent electronic deficiency makes the pyridinium ring susceptible to nucleophilic attack, a characteristic feature of its reactivity.
Steric Effects: The position of the carbamoyl group at the 2-position introduces significant steric hindrance around the nitrogen atom and the adjacent C2 and C6 positions. This steric bulk can influence the regioselectivity of nucleophilic attack, often directing incoming nucleophiles to the less hindered C4 position. The size of the N-substituent on the carbamoyl group can further amplify these steric effects. In bimolecular nucleophilic substitution (SN2) type reactions involving the pyridinium salt, steric congestion around the reaction center can significantly impact the reaction rate, with bulkier substituents hindering the approach of the nucleophile. chem-soc.si
The interplay of these electronic and steric factors is crucial in designing and predicting the reactivity of carbamoylpyridinium salts in various chemical transformations, including reduction, oxidation, and cycloaddition reactions. nih.gov
Pyridinium Derivatives with Varying Substitution Patterns
The introduction of various substituents onto the pyridinium ring of 2-carbamoyl-1-methylpyridin-1-ium chloride allows for the fine-tuning of its chemical and physical properties. A wide array of functional groups, including alkyl, halogen, cyano, carboxy, hydroxyimino, and nitro groups, can be incorporated, leading to a diverse library of derivatives with tailored reactivity.
Alkyl, Halogen, and Cyano Substitution
Alkyl Derivatives: The synthesis of alkyl-substituted 2-carbamoylpyridinium salts can be achieved through various methods, including the reaction of a pre-functionalized alkylpyridine with a methylating agent or by direct alkylation of a pyridinium salt. For instance, a Negishi cross-coupling of alkyl pyridinium salts with alkylzinc halides has been demonstrated as a viable method for creating alkyl-alkyl bonds. nih.gov The presence of alkyl groups, which are electron-donating, can influence the reduction potential of the pyridinium ring and the stability of any resulting radical intermediates. nih.gov
Halogen Derivatives: Halogenated pyridinium salts are valuable synthetic intermediates. The synthesis of 2-halogen-substituted pyridinium N-phenacylides has been reviewed, providing insights into the preparation of these compounds. researchgate.netresearchgate.net The introduction of a halogen atom, an electron-withdrawing group, increases the electrophilicity of the pyridinium ring. This makes the ring more susceptible to nucleophilic attack and can also serve as a handle for further functionalization through cross-coupling reactions.
Cyano Derivatives: The cyano group is a strong electron-withdrawing group that significantly impacts the electronic properties of the pyridinium ring. The synthesis of cyanopyridines can be achieved through methods such as the cyanation of pyridine (B92270) N-oxides. chem-soc.siresearchgate.net For instance, the reaction of 4-amidopyridine N-oxide with dimethylcarbamoyl chloride and potassium cyanide yields 2-cyano-4-amidopyridine. chem-soc.si The presence of a cyano group enhances the reactivity of the pyridinium ring towards nucleophiles and can participate in various chemical transformations.
| Substituent | General Effect on Reactivity | Synthetic Approaches |
| Alkyl | Electron-donating, may decrease electrophilicity | Negishi cross-coupling, methylation of alkylpyridines |
| Halogen | Electron-withdrawing, increases electrophilicity | Halogenation of pyridines, reactions of halogenated pyridinium ylides |
| Cyano | Strongly electron-withdrawing, enhances electrophilicity | Cyanation of pyridine N-oxides |
This table provides a general overview of the effects and synthetic strategies for different substituents on the pyridinium ring.
Carboxy, Hydroxyimino, and Nitro Substitution
Carboxy Derivatives: Carboxy-substituted pyridinium salts can be prepared by the oxidation of a corresponding alkyl or hydroxymethyl group on the pyridine ring. These derivatives are interesting due to the presence of both a positive charge on the ring and a negatively charged carboxylate group, which can lead to the formation of zwitterionic structures or betaines. The synthesis of axially chiral 2-(3-carbamoylpyridine-2-yl) nicotinamide (B372718) pyridine salts has been reported, highlighting the preparation of complex carboxy-substituted pyridinium compounds. researchgate.net
Hydroxyimino Derivatives: While specific methods for the synthesis of 2-carbamoyl-hydroxyiminopyridinium salts are not extensively detailed in the provided context, the synthesis of N-substituted carbonyl/sulfonylamino-1,2,3,6-tetrahydropyridines from N-substitutedimino-pyridinium ylides suggests a potential route. epo.org The hydroxyimino group can act as a nucleophile and can participate in cyclization reactions.
Nitro Derivatives: The nitro group is a very strong electron-withdrawing group that dramatically increases the electrophilicity of the pyridinium ring. The Hantzsch synthesis of nitro- and dinitropyridines provides a pathway to these highly activated systems. researchgate.net The synthesis of bioactive molecules often utilizes nitropyridines as key intermediates. For example, 2-chloro-5-methyl-3-nitropyridine (B188117) has been used in the synthesis of Janus kinase 2 (JAK2) inhibitors. nih.gov The high reactivity of nitropyridinium salts makes them valuable precursors for a variety of transformations.
| Substituent | General Effect on Reactivity | Synthetic Approaches |
| Carboxy | Can form zwitterions, influences solubility | Oxidation of alkyl/hydroxymethyl groups |
| Hydroxyimino | Can act as a nucleophile, potential for cyclizations | From corresponding imino-pyridinium ylides |
| Nitro | Strongly electron-withdrawing, highly activates the ring | Hantzsch synthesis, nitration of pyridines |
This table summarizes the effects and synthetic routes for carboxy, hydroxyimino, and nitro substituents on the pyridinium ring.
Bis-pyridinium Salts and Their Chemical Properties
Bis-pyridinium salts, also known as bis-quaternary ammonium (B1175870) salts, are compounds containing two pyridinium rings linked by a spacer. These molecules have garnered significant interest due to their unique structural features and diverse biological activities. The chemical properties of bis-pyridinium salts derived from or analogous to 2-carbamoylpyridine are influenced by the nature of the linker and the substituents on the pyridinium rings.
The synthesis of bis-pyridinium salts typically involves the reaction of a dihaloalkane with two equivalents of the corresponding pyridine derivative. The nature of the linker can vary from a simple polymethylene chain to more complex aromatic or rigid spacers. The chemical properties of these salts, such as solubility and thermal stability, are dependent on the linker and the counter-ions. The presence of two positive charges in close proximity can also lead to interesting electrochemical properties and applications in materials science. rsc.org
N-Functionalized Pyridinium Salts with Diverse N-Substituents
The functionalization of the exocyclic nitrogen of the carbamoyl group in 2-carbamoylpyridinium salts opens up a vast chemical space for creating derivatives with novel properties and reactivity. A recently developed pyridinium ylide-alkylation strategy provides a versatile method for accessing N,N-disubstituted carbamoyl pyridinium salts. researchgate.net This method is tolerant of various pyridinium scaffolds and electrophiles, allowing for the synthesis of structurally diverse and chemically complex molecules. This strategy can be used to introduce a "click chemistry handle" or other valuable payloads onto the pyridinium salt. researchgate.net
Beyond this, other N-functionalized derivatives can be envisaged. For instance, N-amino pyridinium salts are valuable precursors for the generation of N-centered radicals and have been used in the direct amidation of arenes and heteroarenes. nih.govrsc.orgacs.org The synthesis of N-amino pyridinium salts can be achieved through the reaction of a pyridine with an aminating agent like hydroxylamine-O-sulfonic acid. nih.gov Similarly, N-alkoxyamines, which can be synthesized through various methods, could be incorporated to create N-alkoxycarbamoyl pyridinium salts, potentially leading to new reactivity patterns. researchgate.netchimia.ch
Betaines and Zwitterionic Pyridinium Structures
Pyridinium derivatives bearing both a positive charge on the ring and a negative charge on a substituent can exist as inner salts, known as betaines or zwitterions. researchgate.net These structures are characterized by charge separation within the same molecule and exhibit unique physical and chemical properties.
In the context of 2-carbamoylpyridinium derivatives, the introduction of an acidic proton on the carbamoyl nitrogen, coupled with a basic site elsewhere in the molecule, can lead to the formation of zwitterionic species. A relevant example is the crystal structure of zwitterionic 2-{[(4-iminiumyl-3-methyl-1,4-dihydropyridin-1-yl)methyl]carbamoyl}benzoate, which, although more complex, features a carbamoyl group attached to a positively charged pyridinium-like ring and a deprotonated carboxylate. This demonstrates the feasibility of zwitterion formation in related systems.
Amino acids are classic examples of zwitterions, existing with a protonated amino group and a deprotonated carboxylic acid group over a certain pH range. Similarly, a 2-carbamoylpyridinium derivative with a carboxy substituent could potentially form a zwitterionic structure through internal acid-base chemistry. The formation and stability of these zwitterionic forms are highly dependent on the pKa values of the acidic and basic groups and the polarity of the solvent.
Betaines are a specific class of zwitterions where the positive charge is on a quaternary ammonium group and cannot isomerize to a neutral form. L-carnitine is a naturally occurring carboxybetaine. nih.gov Synthetic zwitterionic betaine (B1666868) materials are of interest for their potential applications in biomedical devices due to their antifouling properties. nih.govrsc.org The synthesis of 2-carbamoylpyridinium derivatives designed to form stable betaine structures could lead to novel materials with interesting surface properties.
Future Research Directions and Emerging Trends
Exploiting Novel Reactivity Modalities
Recent advancements in synthetic chemistry have highlighted the versatile reactivity of pyridinium (B92312) salts, particularly as precursors for radical species under mild, light-induced conditions. rsc.org Future research on 2-Carbamoyl-1-methylpyridin-1-ium chloride is poised to explore these novel reactivity modalities. The redox-active nature of the pyridinium core suggests its potential as a precursor for generating radical cations, which can participate in a variety of chemical transformations. rsc.orgnih.gov
A significant area of investigation will be the application of this compound in photocatalysis. N-functionalized pyridinium salts have been shown to engage in light-absorbing electron donor-acceptor (EDA) complexes, enabling new reactions without the need for an external photocatalyst. acs.org The carbamoyl (B1232498) moiety in this compound could play a crucial role in modulating the electronic properties of the pyridinium ring, thereby influencing the efficiency and selectivity of such photocatalytic cycles. Furthermore, the generation of N-pyridyl radical cations via single-electron transfer could open avenues for C(sp²)-H functionalization of arenes and heteroarenes, providing a direct route to valuable aminated aryl scaffolds. nih.gov
| Potential Reaction Type | Enabling Technology | Expected Outcome |
| Radical-mediated C-H functionalization | Visible-light photocatalysis | Site-selective introduction of functional groups |
| Alkene difunctionalization | Electron Donor-Acceptor (EDA) complexes | Assembly of complex organic architectures |
| Deaminative cross-couplings | Photoredox catalysis | Formation of C-C and C-X bonds |
Integration with Sustainable Chemical Processes
The development of sustainable chemical processes is a paramount goal in modern chemistry. Pyridinium salts are emerging as key players in this arena, particularly in the context of carbon dioxide (CO₂) utilization. Protonated heterocyclic amines, including pyridinium derivatives, have been investigated as catalysts for the electrochemical reduction of CO₂. wpmucdn.comprinceton.edu Future studies on this compound could focus on its efficacy as a catalyst or co-catalyst in the conversion of CO₂ into valuable chemicals like methanol. princeton.edu The carbamoyl group may influence the catalyst's interaction with CO₂ and the electrode surface, potentially enhancing reaction rates and product selectivity. wpmucdn.com
Moreover, the use of pyridinium salts as components of ionic liquids or as catalysts in solvent-free reactions aligns with the principles of green chemistry. unl.pt Investigating the physical properties of this compound, such as its melting point and solubility, could reveal its potential as a sustainable reaction medium. Its catalytic activity in multicomponent reactions or other atom-economical transformations would also be a valuable area of exploration.
Advanced Mechanistic Elucidation through Combined Experimental and Computational Approaches
A deep understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts and processes. For pyridinium-catalyzed reactions, a combination of experimental techniques and computational modeling has proven to be a powerful approach for mechanistic elucidation. chemrxiv.orgrsc.orgprinceton.edu Future research on this compound should employ this dual strategy to unravel the intricacies of its reactivity.
Experimental studies could involve kinetic analysis, in-situ spectroscopic monitoring (e.g., NMR, IR, and Raman), and the use of isotopic labeling to identify reaction intermediates and transition states. chemrxiv.org For instance, in the context of CO₂ reduction, surface-enhanced Raman spectroelectrochemistry could be used to probe for adsorbed species on the electrode surface. wpmucdn.comrsc.org
Complementary computational studies, using methods like Density Functional Theory (DFT), can provide detailed energetic profiles of reaction pathways, rationalize observed selectivities, and predict the influence of the carbamoyl substituent on the electronic structure and reactivity of the pyridinium cation. princeton.edu Such a combined approach will be instrumental in understanding the role of the carbamoyl group in directing reaction outcomes and in designing next-generation catalysts based on the 2-Carbamoyl-1-methylpyridin-1-ium scaffold.
| Experimental Technique | Computational Method | Mechanistic Insight |
| Kinetic Studies | Transition State Theory | Reaction rates and activation energies |
| In-situ Spectroscopy | Molecular Dynamics Simulations | Identification of intermediates |
| Isotopic Labeling | Natural Bond Orbital (NBO) Analysis | Bond-making and bond-breaking steps |
Development of Tailored Pyridinium Scaffolds for Specific Chemical Transformations
The pyridine (B92270) scaffold is a versatile building block in medicinal chemistry and materials science due to the relative ease with which it can be functionalized. nih.govnih.gov The this compound core represents a platform for the development of tailored pyridinium scaffolds with specific functionalities. By modifying the carbamoyl group or introducing additional substituents onto the pyridine ring, new catalysts, reagents, and materials with fine-tuned properties can be designed.
For example, the introduction of chiral auxiliaries onto the carbamoyl nitrogen could lead to the development of enantioselective catalysts. rsc.org Alternatively, attaching polymerizable groups could enable the incorporation of the pyridinium moiety into functional materials. A recent study has demonstrated a pyridinium ylide-alkylation strategy for the structural diversification of N-carbamoylpyridinium salts, which could be applied to synthesize a library of derivatives of this compound for various applications. nih.gov
Exploration of Supramolecular Interactions Involving Carbamoyl Pyridinium Moieties
The carbamoyl group in this compound is capable of forming strong hydrogen bonds, which can be exploited in the design of supramolecular assemblies. The interplay of hydrogen bonding, π-π stacking, and ion-pairing interactions involving the carbamoyl pyridinium cation could lead to the formation of well-defined supramolecular structures in the solid state and in solution.
Future research in this area could focus on the co-crystallization of this compound with various anions and neutral molecules to create novel crystalline materials with interesting properties. rsc.org The ability of the carbamoyl group to act as both a hydrogen bond donor and acceptor makes it a versatile component for constructing intricate supramolecular architectures. Understanding and controlling these non-covalent interactions is key to the development of new functional materials, such as sensors, catalysts, and drug delivery systems. The study of these interactions could also provide insights into the role of similar moieties in biological systems.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for synthesizing 2-Carbamoyl-1-methylpyridin-ium chloride in academic research?
- Methodological Answer : Synthesis of pyridinium hydrochlorides often involves quaternization of the pyridine nitrogen with methylating agents (e.g., methyl chloride) followed by carbamoylation. For analogous compounds (e.g., pyrrolidinium hydrochlorides), crystallization in monoclinic space groups (e.g., P2₁/c) is achieved using slow evaporation in polar solvents like ethanol or methanol . Researchers must validate purity via elemental analysis, NMR, and X-ray diffraction (XRD), as commercial sources may lack analytical data .
Q. How is the crystal structure of 2-Carbamoyl-1-methylpyridin-1-ium chloride determined experimentally?
- Methodological Answer : Single-crystal XRD is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture) and refinement using SHELXL . Initial space-group determination can be automated with SHELXT, which integrates intensity statistics and Laue group symmetry . For visualization and hydrogen-bond analysis, Mercury CSD is recommended to map intermolecular interactions and void spaces .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl and carbamoyl groups).
- FT-IR : Identify N–H (carbamoyl, ~3300 cm⁻¹) and C=O (~1650 cm⁻¹) stretches.
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for ionic species).
Cross-validation with XRD data ensures structural accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data (e.g., disorder, twinning) for this compound?
- Methodological Answer :
- Disorder : Use SHELXL’s PART and SUMP instructions to model split positions .
- Twinning : Apply TWIN/BASF commands in SHELXL for matrix refinement. Validate with WinGX’s PLATON tool for twin-law detection .
- Packing Contradictions : Mercury’s packing-similarity algorithm compares intermolecular motifs with Cambridge Structural Database (CSD) entries .
Q. What strategies optimize reaction conditions for high-yield synthesis?
- Methodological Answer :
- Iterative Design : Vary solvent polarity (e.g., DMF vs. ethanol) and temperature (25–60°C) to optimize quaternization efficiency.
- In Situ Monitoring : Use Raman spectroscopy to track carbamoyl-group formation.
- Crystallization Screening : Employ high-throughput methods (e.g., microbatch under oil) to identify ideal nucleation conditions, as demonstrated for structurally related hydrochlorides .
Q. How can computational modeling complement experimental data for this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry (e.g., Gaussian09) and compare bond lengths/angles with XRD data.
- Hirshfeld Surface Analysis : Use CrystalExplorer to quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) .
- Energy Frameworks : Model lattice energy contributions in Mercury to explain packing stability .
Q. What are the best practices for validating data reproducibility in structural studies?
- Methodological Answer :
- Cross-Validation : Compare XRD results with independent datasets (e.g., synchrotron vs. lab-source).
- Rigorous Refinement : Use SHELXL’s L.S. constraints and RIGU restraints to prevent overfitting .
- Public Deposition : Archive CIF files in repositories (e.g., CCDC) for peer scrutiny .
Data Contradiction Analysis
Q. How should researchers address discrepancies between spectroscopic and crystallographic data?
- Methodological Answer :
- Scenario : NMR suggests purity, but XRD reveals impurities.
- Resolution : Use WinGX’s SADABS for absorption corrections and re-process XRD data. Confirm via HPLC-MS to detect trace contaminants .
- Case Study : For related hydrochlorides, conflicting space groups (P2₁/c vs. P2₁/n) were resolved by re-measuring unit-cell parameters at low temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
